tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via esterification using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert carbonyl groups to alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, m-CPBA
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Alkyl halides
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its unique spirocyclic structure is valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its spirocyclic structure can impart unique biological activity, making it a candidate for drug development targeting various diseases.
Industry
In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties
Mechanism of Action
The mechanism by which tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-hydroxy-8-oxa-2-azaspiro[45]decane-2-carboxylate is unique due to the presence of the hydroxyl group at the 4-position, which can significantly influence its chemical reactivity and biological activity
By understanding the synthesis, reactions, and applications of tert-butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, researchers can explore its full potential in various scientific and industrial fields.
Properties
CAS No. |
2306261-40-3 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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